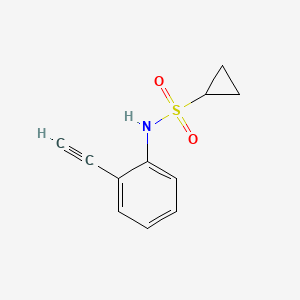
Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes benzamido, ethoxycarbonyl, and carbamoyl functional groups attached to a thiophene ring.
Métodos De Preparación
The synthesis of Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The benzamido, ethoxycarbonyl, and carbamoyl groups are introduced through nucleophilic substitution reactions using corresponding reagents such as benzoyl chloride, ethyl chloroformate, and carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or carbamoyl groups, leading to the formation of new derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive thiophene derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an enzyme inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Methyl 2-benzamido-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar benzamido group but differs in the presence of a pyrimidine ring instead of the thiophene ring.
Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate: This compound contains ethoxycarbonyl groups but is based on a dihydropyridine structure.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H22N2O6S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
methyl 2-benzamido-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O6S/c1-4-32-23(29)16-10-12-17(13-11-16)25-21(28)19-14(2)18(24(30)31-3)22(33-19)26-20(27)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3,(H,25,28)(H,26,27) |
Clave InChI |
AKYHZMFLMHLECQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)

![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)


![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)


![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)


